molecular formula C12H10S4 B14645742 Tetrasulfide, diphenyl CAS No. 53144-50-6

Tetrasulfide, diphenyl

Cat. No.: B14645742
CAS No.: 53144-50-6
M. Wt: 282.5 g/mol
InChI Key: PYHGXXMMSWMRDF-UHFFFAOYSA-N
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Description

Diphenyl tetrasulfide (C₁₂H₁₀S₄) is an organosulfur compound characterized by a linear chain of four sulfur atoms bridging two phenyl groups. Its synthesis often involves electrochemical or photolytic methods. For instance, electrochemical oxidation of diphenyl dithiophosphinic acid yields 1,4-bis(diphenylphosphanyl) tetrasulfide, a derivative with applications in lithium-ion battery cathodes due to its high discharge voltage (2.9 V) and cycling stability . Photolysis of diphenyl tetrasulfide at 308 nm generates perthiyl radicals (S₃•⁻), which recombine with a second-order rate constant of (6.0 ± 0.5) × 10⁹ M⁻¹s⁻¹ at 25°C, significantly faster than analogous reactions in aqueous media .

The compound’s versatility extends to polymer composites, where it acts as a coupling agent (e.g., bis[3-(triethoxysilyl)propyl] tetrasulfide, TESPT) to enhance mechanical properties and reduce migration in food-contact materials . Its antioxidant activity outperforms traditional hindered phenols like BHT at elevated temperatures (160°C), though it is less reactive at lower temperatures (37–100°C) .

Properties

CAS No.

53144-50-6

Molecular Formula

C12H10S4

Molecular Weight

282.5 g/mol

IUPAC Name

(phenyltetrasulfanyl)benzene

InChI

InChI=1S/C12H10S4/c1-3-7-11(8-4-1)13-15-16-14-12-9-5-2-6-10-12/h1-10H

InChI Key

PYHGXXMMSWMRDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SSSSC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrasulfide, diphenyl can be synthesized through the electrochemical oxidation of diphenyldithiophosphinic acid. This process involves the cleavage of a phosphorus-sulfur single bond and the addition of sulfur radicals . The reaction conditions typically include the application of an external electric field to trigger the intramolecular rearrangement of diphenyldithiophosphinic acid through dehydrogenation and sulfur migration along the phosphorus-sulfur bond axis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of sulfur and organic compounds under controlled conditions to produce the desired polysulfide. The process may involve high temperatures and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Tetrasulfide, diphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of simpler sulfur-containing compounds.

    Substitution: this compound can participate in substitution reactions where one or more of its sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like dicumyl peroxide and reducing agents that facilitate the cleavage of sulfur-sulfur bonds . The reactions often require specific conditions such as elevated temperatures or the presence of catalysts to proceed efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield higher oxidation state sulfur compounds, while reduction reactions can produce simpler sulfur-containing molecules.

Scientific Research Applications

Tetrasulfide, diphenyl has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Organosulfur Compounds

  • Dibenzyl Tetrasulfide (DBTTS) : Structurally analogous but with benzyl substituents, DBTTS reacts with glutathione (GSH) at a rate constant of ~60 M⁻¹s⁻¹, faster than dibenzyl trisulfide (DBTS, 1.77–0.06 M⁻¹s⁻¹). This reactivity stems from lower activation barriers in sulfur-thiol interactions .
  • Diallyl Tetrasulfide: A garlic-derived compound, it degrades into diallyl disulfide (DADS) and trisulfide under thermal stress.
  • Dipropyl Tetrasulfide (CAS 52687-98-6): An aliphatic variant, it shares the tetrasulfidic backbone but exhibits distinct physicochemical properties due to its non-aromatic structure .

Silane Coupling Agents

  • TESPT : Used in silica-filled rubber composites, TESPT improves tensile strength and reduces rolling resistance in tires. Its ethoxy groups facilitate silanization, outperforming vinyltriethoxysilane (VTES) and mercaptosilanes in dynamic mechanical properties .
  • Cyclic Tetrasulfide (CTS) : Compared to TESPT, CTS releases sulfur more efficiently in rubber crosslinking, as shown by Raman and GC-MS studies. This enhances vulcanization kinetics and network stability .

Sodium Tetrasulfide (Na₂S₄)

Used in thiokol oligomer synthesis, Na₂S₄ reacts with epichlorohydrin to form sealants. Optimal molar ratios yield materials with tailored elasticity and chemical resistance, differing from diphenyl tetrasulfide’s role in redox-active applications .

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Structure Rate Constant (M⁻¹s⁻¹) Key Application
Diphenyl tetrasulfide Ph-S₄-Ph 6.0 × 10⁹ (S₃•⁻ recombination) Batteries, antioxidants
Dibenzyl tetrasulfide Bn-S₄-Bn 60 (GSH reaction) Pharmacological agents
TESPT (EtO)₃Si-(CH₂)₃-S₄ N/A Rubber composites
Sodium tetrasulfide Na₂S₄ N/A Thiokol sealants

Table 2: Performance Metrics

Compound Thermal Stability (°C) Discharge Voltage (V) Tensile Strength (MPa)
Diphenyl tetrasulfide Stable ≤160 2.9 (Li battery) N/A
TESPT Stable ≤120 N/A 18.5 (NR composites)
CTS Stable ≤150 N/A 20.1 (NR vulcanizates)

Research Findings and Discussion

  • Antioxidant Mechanisms : Diphenyl tetrasulfide inhibits autoxidation via radical scavenging, contrasting ionic mechanisms of traditional antioxidants. At 160°C, it surpasses BHT and alkylated diphenylamines, highlighting its utility in high-temperature applications .
  • Crosslinking Efficiency : TESPT’s ethoxy groups enhance silica-rubber interactions, reducing tan δ at 60°C by 15% compared to VTES, critical for low-rolling-resistance tires . CTS’s cyclic structure enables faster sulfur release, improving vulcanization efficiency .
  • Degradation Pathways : Diphenyl tetrasulfide reforms after photolytic radical generation, whereas diallyl tetrasulfide degrades into disulfides without tetrasulfide reformation, indicating divergent stability profiles .

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